REACTION_CXSMILES
|
[CH2:1]([NH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(=O)([O-])[O-].[Na+].[Na+].C(O)C.Cl[CH2:28][C:29]#[N:30]>CO>[CH2:10]([N:9]([CH2:28][C:29]#[N:30])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:1.2.3|
|
Name
|
|
Quantity
|
73.9 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)NCCCCCCCC
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residue was subjected to fractional distillation
|
Type
|
CUSTOM
|
Details
|
At 145° C. and 0.04 mbar a fraction is obtained which
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)N(CCCCCCCC)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.21 mol | |
AMOUNT: MASS | 58.4 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |